5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde
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Overview
Description
5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde typically involves the reaction of 4-(trifluoromethyl)nicotinaldehyde with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .
Scientific Research Applications
5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinaldehyde: Similar in structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-6-(trifluoromethyl)nicotinaldehyde: Similar but with the trifluoromethyl group in a different position.
Uniqueness
5-Cyclopropoxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-6(5-15)3-14-4-8(9)16-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
ZOKAYTGAQOHDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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